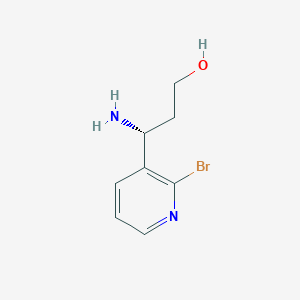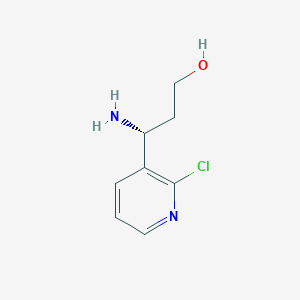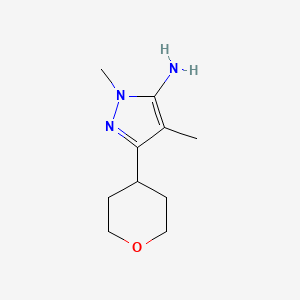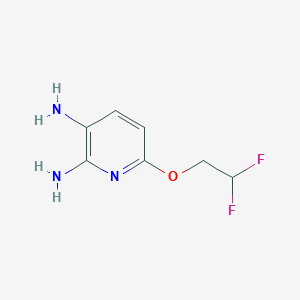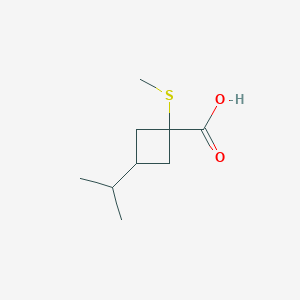![molecular formula C11H19IO B13302448 [(2-Iodocyclopentyl)oxy]cyclohexane](/img/structure/B13302448.png)
[(2-Iodocyclopentyl)oxy]cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Iodocyclopentyl)oxy]cyclohexane is an organic compound with the molecular formula C11H19IO It is a cycloalkane derivative, characterized by the presence of an iodine atom attached to a cyclopentyl group, which is further connected to a cyclohexane ring through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Iodocyclopentyl)oxy]cyclohexane typically involves the iodination of cyclopentanol followed by etherification with cyclohexanol. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The etherification step may involve the use of a strong acid catalyst to promote the formation of the ether bond between the iodocyclopentyl and cyclohexane moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Iodocyclopentyl)oxy]cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding cyclopentyl ethers.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Cyclopentanone or cyclopentanoic acid derivatives.
Reduction: Cyclopentyl ethers.
Substitution: Hydroxycyclopentyl or aminocyclopentyl derivatives.
Aplicaciones Científicas De Investigación
[(2-Iodocyclopentyl)oxy]cyclohexane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(2-Iodocyclopentyl)oxy]cyclohexane involves its interaction with molecular targets through its iodine and ether functionalities. The iodine atom can participate in halogen bonding, while the ether linkage can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentyl methyl ether: Similar in structure but lacks the iodine atom.
Cyclohexyl iodide: Contains an iodine atom but lacks the ether linkage.
Cyclopentanol: The parent alcohol used in the synthesis of [(2-Iodocyclopentyl)oxy]cyclohexane.
Uniqueness
This compound is unique due to the combination of its iodine atom and ether linkage, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H19IO |
|---|---|
Peso molecular |
294.17 g/mol |
Nombre IUPAC |
(2-iodocyclopentyl)oxycyclohexane |
InChI |
InChI=1S/C11H19IO/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h9-11H,1-8H2 |
Clave InChI |
XXTXRDGFGBFTNS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2CCCC2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



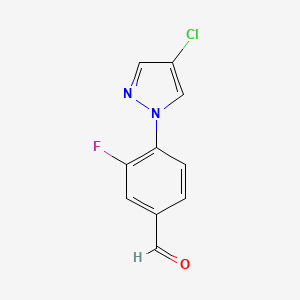
![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13302373.png)
![4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13302381.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13302385.png)
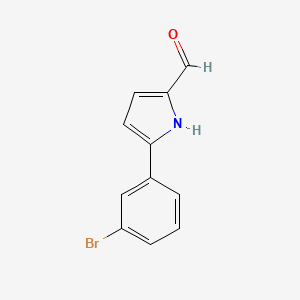
![1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13302397.png)
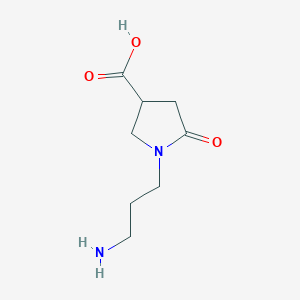
amine](/img/structure/B13302402.png)
